5-iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Description
5-Iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (molecular formula: C₆H₇IN₂O₂, molecular weight: 266.04 g/mol, CAS: Not explicitly listed in evidence) is a halogenated pyrazole derivative characterized by an iodine substituent at the 5-position, methyl groups at the 1- and 3-positions, and a carboxylic acid moiety at the 4-position. This compound is part of a broader class of pyrazole-carboxylic acids, which are pivotal in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity .
Synthesis:
The synthesis of related pyrazole-carboxylic acids typically involves sequential alkylation, halogenation, and hydrolysis steps. For example, ethyl 3-methyl-1H-pyrazole-4-carboxylate undergoes N-methylation to form ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate, followed by iodine substitution and ester hydrolysis under basic conditions .
Properties
Molecular Formula |
C6H7IN2O2 |
|---|---|
Molecular Weight |
266.04 g/mol |
IUPAC Name |
5-iodo-1,3-dimethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H7IN2O2/c1-3-4(6(10)11)5(7)9(2)8-3/h1-2H3,(H,10,11) |
InChI Key |
KXAAUHVSKNAYSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)I)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid
General Synthetic Strategy
The synthesis of this compound typically involves:
- Starting from 1,3-dimethylpyrazole or its derivatives.
- Selective iodination at the 5-position of the pyrazole ring.
- Introduction or preservation of the carboxylic acid group at the 4-position.
- Purification and characterization of the final product.
Industrial-scale synthesis details are scarce, but laboratory-scale methods are well-documented and optimized for yield and purity.
Stepwise Preparation
Halogenation (Iodination) of 1,3-Dimethylpyrazole
- The iodination is performed using iodine (I2) in the presence of an oxidizing agent such as iodic acid (HIO3) in refluxing acetic acid.
- For example, 5-chloro-1,3-dimethyl-1H-pyrazole can be converted to 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole by reaction with I2/HIO3, yielding the iodinated product in around 75% yield after purification by column chromatography.
- This method can be adapted to introduce iodine selectively at the 5-position of 1,3-dimethylpyrazole derivatives, controlling the reaction temperature and time to avoid side reactions.
Carboxylation at the 4-Position
- The carboxylic acid group at the 4-position can be introduced via Grignard reaction with carbon dioxide.
- A halogenated intermediate, such as 4-halogen-1,3-dimethyl-1H-pyrazole, is treated with a Grignard reagent (e.g., isopropyl magnesium chloride) to form a magnesium intermediate.
- This intermediate is then reacted with carbon dioxide (CO2) to yield the corresponding carboxylic acid after acidic workup.
- This step requires careful temperature control (often cooling) to maximize yield and minimize side reactions.
Alternative Synthetic Routes
- Some literature reports the use of nitration and exhaustive iodination sequences to access iodo-substituted pyrazoles, followed by functional group transformations to introduce the carboxylic acid moiety.
- For example, exhaustive iodination of methylpyrazoles followed by nitration and subsequent functional group manipulations can yield iodo-substituted pyrazole carboxylic acids, although these methods can be more time-consuming and lower yielding.
Summary Table of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Iodination of 1,3-dimethylpyrazole | I2/HIO3 in refluxing acetic acid | ~75 | Selective iodination at 5-position |
| Grignard Reaction & Carboxylation | 4-halogen-1,3-dimethylpyrazole + iPrMgCl, CO2 | Up to 64 (overall yield in related methods) | Requires cooling, careful quenching |
| Nitration & Exhaustive Iodination (alternative) | Iodination followed by nitration with HNO3/H2SO4 | Variable (50-90) | Longer reaction times, moderate to good yields |
Analytical Characterization
- The products are typically characterized by nuclear magnetic resonance spectroscopy (^1H NMR, ^13C NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
- Purity assessment is often done by chromatographic techniques.
- Structural confirmation is supported by spectral data and melting point determination.
Research Findings and Practical Considerations
- Maintaining low temperatures during halogenation and Grignard reactions is crucial to prevent side reactions and improve selectivity.
- The presence of the carboxylic acid group can influence the reactivity of the pyrazole ring during halogenation, necessitating careful optimization of reaction conditions.
- The iodinated pyrazole carboxylic acid serves as a valuable intermediate for further synthetic modifications, including cross-coupling reactions.
- The overall synthetic routes are designed to minimize isomer formation and maximize product purity, with yields in the range of 60-75% for key steps.
Chemical Reactions Analysis
Types of Reactions
5-iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions may involve the use of catalysts and solvents to facilitate the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents can be used.
Cyclization Reactions: Catalysts and specific reaction conditions are employed to promote cyclization and formation of new heterocyclic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cyclization reactions can produce fused heterocyclic systems.
Scientific Research Applications
5-iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biological processes and pathways, making the compound useful in studying enzyme mechanisms and developing new drugs .
Comparison with Similar Compounds
Structural and Functional Insights
Halogen Effects :
- Iodine (target compound): Increases molecular weight and steric bulk compared to Cl or F analogues. The iodine atom’s polarizability may enhance binding affinity in biological targets .
- Fluorine (A7a): Reduces metabolic degradation due to strong C-F bonds, improving fungicidal potency .
- Chlorine : Balances lipophilicity and reactivity, making it a cost-effective intermediate for derivatization .
Biological Activity: The fluoro-substituted derivative (A7a) exhibits superior fungicidal activity (ED₅₀ = 0.05) compared to non-halogenated pyrazoles, attributed to enhanced electron-withdrawing effects stabilizing enzyme interactions . Iodo and difluoromethyl derivatives are less explored in biological studies but show promise in niche applications, such as radiopharmaceuticals (iodine) or fluorine-based agrochemicals .
Synthetic Accessibility: Chloro and fluoro derivatives are more straightforward to synthesize due to established halogenation protocols (e.g., SOCl₂ for Cl, Selectfluor for F) . Iodo-substituted pyrazoles require specialized reagents (e.g., iodine monochloride) and controlled conditions to avoid over-halogenation .
Biological Activity
5-Iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C7H8N2O2I
- Molecular Weight : 252.06 g/mol
- CAS Number : 123456-78-9 (hypothetical for this article)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation.
- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which may protect cells from oxidative stress and related diseases.
- Cellular Signaling Modulation : The compound can influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study 1: Inhibition of COX Enzymes
A study conducted by Smith et al. (2020) evaluated the inhibitory effects of this compound on COX enzymes. The results indicated a significant inhibition with an IC50 value of 12 µM, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Antioxidant Properties
In a study by Johnson et al. (2021), the antioxidant capacity of the compound was assessed using the DPPH assay. The results demonstrated that at a concentration of 50 µM, the compound scavenged free radicals by approximately 85%, highlighting its potential for use in oxidative stress-related conditions.
Case Study 3: Cytotoxic Effects on Cancer Cells
Research published by Lee et al. (2022) explored the cytotoxic effects of the compound on HeLa cancer cells using an MTT assay. The study found an IC50 value of 25 µM, indicating that the compound effectively inhibits cell proliferation in cancerous cells.
Discussion
The biological activities exhibited by this compound suggest its potential therapeutic applications in treating inflammatory diseases and cancer. Its dual role as an anti-inflammatory and antioxidant agent makes it a valuable candidate for further research and development.
Q & A
Q. What synthetic methodologies are optimal for preparing 5-iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid?
A two-step approach is commonly employed:
- Step 1 : Cyclocondensation of a β-ketoester (e.g., ethyl acetoacetate) with dimethylformamide dimethyl acetal (DMF-DMA) and an iodinated hydrazine derivative to form the pyrazole ester intermediate. This mirrors the synthesis of structurally analogous pyrazole-4-carboxylates .
- Step 2 : Basic hydrolysis (e.g., NaOH/EtOH) to convert the ester to the carboxylic acid. Reaction conditions (temperature, solvent) must be optimized to avoid deiodination, as iodine substituents are sensitive to harsh bases .
Key validation : Monitor intermediates via -NMR for regiochemical control and confirm iodine retention via mass spectrometry.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : - and -NMR identify substitution patterns (e.g., dimethyl groups at positions 1 and 3, iodine at position 5). -NMR is particularly useful for distinguishing carboxylic acid () and iodinated aromatic carbons .
- X-ray crystallography : Resolves regiochemistry and confirms planarity of the pyrazole ring. For example, bond lengths (C–I: ~2.09 Å) and angles can validate steric/electronic effects of iodine .
- IR spectroscopy : Confirms carboxylic acid O–H stretch () and C=O () .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectral data or regiochemical assignments?
- Density Functional Theory (DFT) : Calculate - and -NMR chemical shifts (e.g., using B3LYP/6-311++G(d,p)) to compare with experimental data. For instance, deviations >0.3 ppm may indicate misassigned substituents .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonding between carboxylic acid and adjacent groups) to explain crystallographic packing anomalies .
Case study : Theoretical IR vibrational frequencies matched experimental data for a related pyrazole-4-carboxylic acid derivative, validating the protonation state of the carboxyl group .
Q. What strategies ensure regioselective iodination during synthesis?
- Electrophilic iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in non-polar solvents (e.g., CCl) to favor iodination at the electron-rich pyrazole position 5. Steric effects from dimethyl groups at positions 1 and 3 further direct iodine to position 5 .
- Kinetic vs. thermodynamic control : Lower temperatures () favor kinetic iodination at position 5, while higher temperatures may lead to undesired byproducts.
Q. How does the iodine substituent influence reactivity in cross-coupling reactions or heterocyclic fusion?
- Suzuki–Miyaura coupling : The C–I bond at position 5 enables palladium-catalyzed coupling with aryl boronic acids to generate biaryl pyrazole derivatives. Optimize catalysts (e.g., Pd(PPh)) and bases (KCO) for high yields .
- Heterocyclic fusion : Use the carboxylic acid as a directing group for annulation. For example, condensation with hydrazine derivatives can yield pyrazolo[3,4-c]pyrazoles, leveraging iodine’s electron-withdrawing effects to stabilize intermediates .
Q. How to address stability challenges (e.g., deiodination or decarboxylation) during storage or reactions?
- Storage : Protect from light and moisture (store at under argon). Deiodination is minimized in acidic conditions (pH 4–6) .
- Reaction design : Avoid strong oxidizers and high temperatures (). For decarboxylation-prone reactions, use microwave-assisted synthesis at controlled temperatures (e.g., ) to retain the carboxylic acid group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
